

# LG-121071: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: LG-121071

Cat. No.: B1675209

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## Abstract

**LG-121071** is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community. As a full agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects with reduced androgenic properties compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **LG-121071**. Detailed experimental methodologies for key assays and visual representations of the associated signaling pathways are included to facilitate further research and development in this area.

## Chemical Structure and Physicochemical Properties

**LG-121071**, a tricyclic quinolone derivative, possesses a unique chemical scaffold that distinguishes it from other nonsteroidal AR agonists. Its structural details and key physicochemical properties are summarized below.

Property	Value
IUPAC Name	6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one[1]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> F <sub>3</sub> N <sub>2</sub> O[1]
Molecular Weight	296.29 g/mol [1]
CAS Number	179897-70-2[1]
Appearance	Not explicitly stated in the provided results.
SMILES	<chem>CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F</chem> [1]
InChI	InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)[1]

## Pharmacological Properties

**LG-121071** is characterized by its high affinity and selectivity for the androgen receptor, where it functions as a full agonist. This interaction initiates a cascade of downstream signaling events responsible for its anabolic effects.

Pharmacological Parameter	Value
Mechanism of Action	Selective Androgen Receptor Modulator (SARM); Full agonist of the Androgen Receptor (AR)
Binding Affinity (K <sub>i</sub> )	17 nM for the androgen receptor[2]
Biological Activity	Potent anabolic activity with reduced androgenic effects.
Metabolism	Primarily undergoes mono-, bis-, and trishydroxylation, as well as N-glucuronidation.

## Mechanism of Action and Signaling Pathway

As a SARM, **LG-121071**'s mechanism of action is centered on its interaction with the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling.

### Androgen Receptor Signaling Pathway

The binding of **LG-121071** to the androgen receptor initiates a well-characterized signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of these HSPs, leading to the dimerization and nuclear translocation of the AR. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in anabolic processes.



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Androgen Receptor Signaling Pathway for **LG-121071**.

## Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize SARMS like **LG-121071**.

## Androgen Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound to the androgen receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of **LG-121071** for the androgen receptor.

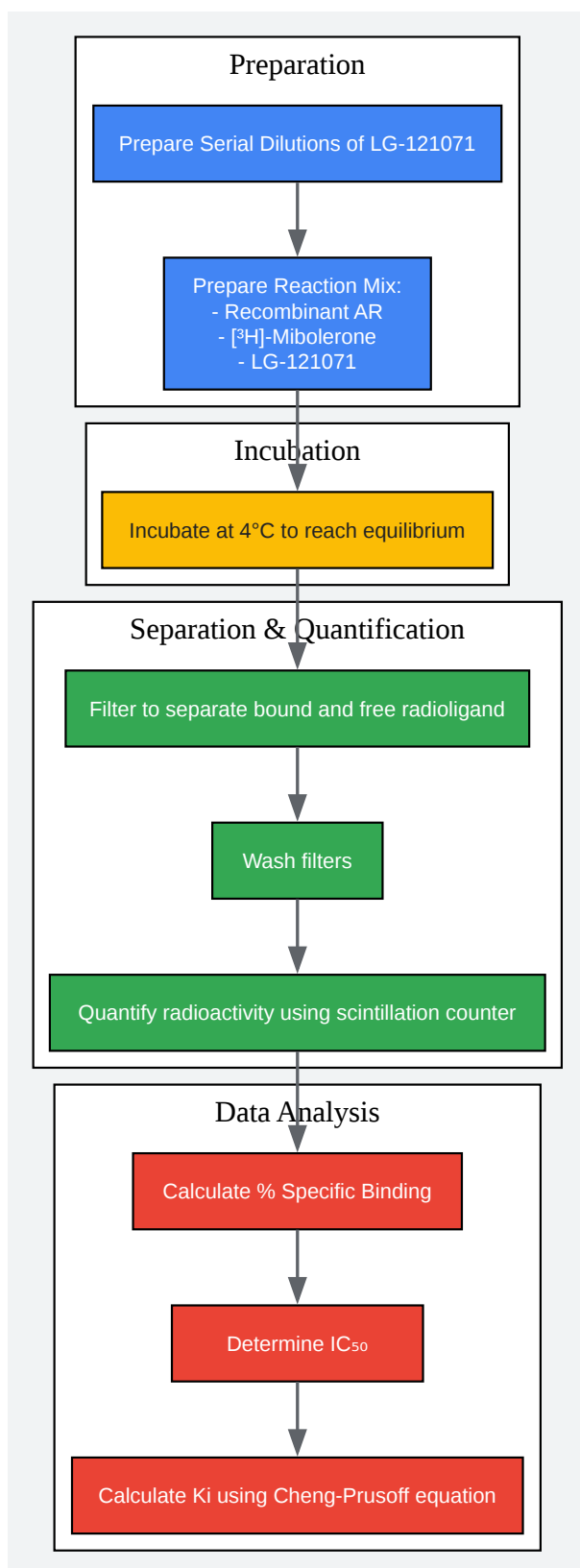
Materials:

- Recombinant human androgen receptor (AR)
- Radiolabeled androgen, e.g., [ $^3\text{H}$ ]-Mibolerone
- Test compound (**LG-121071**)
- Assay buffer (e.g., TEGD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, pH 7.4)
- Scintillation vials and scintillation cocktail
- Glass fiber filters
- Filtration manifold
- Scintillation counter

Procedure:

- Prepare serial dilutions of **LG-121071** in the assay buffer.
- In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled androgen, and varying concentrations of **LG-121071**.
- Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-radiolabeled androgen).
- Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

- Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of **LG-121071**.
- Determine the  $IC_{50}$  value (the concentration of **LG-121071** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.



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Workflow for Androgen Receptor Binding Assay.

## In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

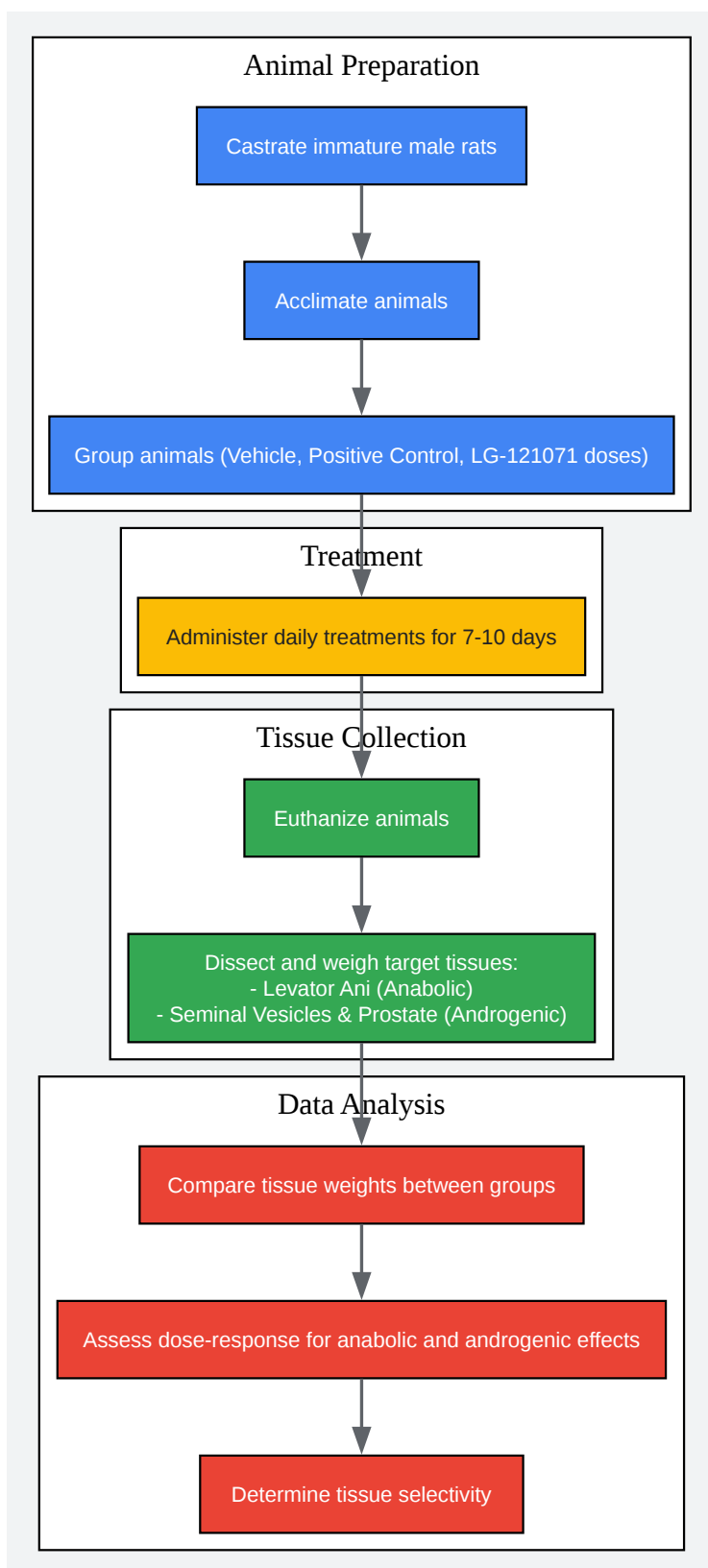
This bioassay is a standard method to evaluate the anabolic and androgenic properties of a compound in a rodent model.

Objective: To assess the tissue-selective anabolic and androgenic effects of **LG-121071**.

Animals: Immature, castrated male rats.

Procedure:

- Acclimate the castrated rats for a period of approximately 7 days.
- Divide the animals into groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and several groups receiving different doses of **LG-121071**.
- Administer the respective treatments orally or via subcutaneous injection daily for a specified duration (e.g., 7-10 days).
- At the end of the treatment period, euthanize the animals.
- Carefully dissect and weigh specific tissues:
  - Anabolic indicator: Levator ani muscle.
  - Androgenic indicators: Seminal vesicles and ventral prostate.
- Compare the weights of these tissues between the different treatment groups.
- Analyze the data to determine the dose-dependent effects of **LG-121071** on muscle growth (anabolic activity) versus its effects on androgen-sensitive reproductive tissues (androgenic activity). The selectivity of the compound is determined by its ability to stimulate the levator ani muscle at doses that have minimal effects on the seminal vesicles and prostate.



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Workflow for the Hershberger Assay.



## Conclusion

**LG-121071** stands out as a prototypical nonsteroidal SARM with significant potential for therapeutic applications where anabolic effects are desired with a more favorable safety profile compared to traditional androgens. Its high affinity for the androgen receptor and its ability to act as a full agonist underpin its biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working on this and related molecules. Further investigation into the long-term efficacy and safety of **LG-121071** is warranted to fully elucidate its therapeutic potential.

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## References

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